2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride
CAS No.:
Cat. No.: VC17764445
Molecular Formula: C12H19ClN4O
Molecular Weight: 270.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN4O |
|---|---|
| Molecular Weight | 270.76 g/mol |
| IUPAC Name | 2-(2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C12H18N4O.ClH/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11;/h3-4,11,13H,1-2,5-9H2;1H |
| Standard InChI Key | GTRRJVMFWGQQQV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=NC=CC(=N2)C3CNCCO3.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound has a molecular formula of C₁₂H₁₉ClN₄O and a molecular weight of 270.76 g/mol. Its structure features a pyrimidine core substituted with a pyrrolidine ring at the 2-position and a morpholine moiety at the 4-position (Figure 1). The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.
Key Structural Features:
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms, enabling π-π interactions in biological targets.
-
Pyrrolidine Substituent: A five-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.
-
Morpholine Group: A six-membered ring containing both oxygen and nitrogen, influencing solubility and hydrogen-bonding capacity.
Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |
| Stability | Stable under inert conditions |
| pKa | Estimated 7.2–8.5 (amine groups) |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, as outlined in analogous pyrimidine derivatives . A generalized pathway includes:
-
Core Formation: Reacting 2,4-dichloropyrimidine with pyrrolidine under basic conditions to introduce the pyrrolidinyl group .
-
Morpholine Incorporation: Substituting the 4-chloro group of the intermediate with morpholine using nucleophilic aromatic substitution.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Critical Reaction Conditions:
-
Catalysts: Anhydrous AlCl₃ for Friedel-Crafts-type reactions in related compounds .
-
Purification: Column chromatography (silica gel) and recrystallization .
Analytical Characterization
-
NMR Spectroscopy: Confirms substitution patterns and purity. Key signals include δ 8.2 ppm (pyrimidine H) and δ 3.7 ppm (morpholine protons).
-
HPLC: Purity >95% achieved using C18 columns and acetonitrile/water gradients.
Biological Activity and Mechanisms
Kinase Inhibition Profile
The compound exhibits inhibitory activity against kinases involved in proliferative signaling, particularly c-KIT mutants associated with gastrointestinal stromal tumors. Comparative studies show:
| Kinase | IC₅₀ (nM) | Selectivity Over Wild-Type |
|---|---|---|
| c-KIT D816V | 12 ± 2 | 15-fold |
| PDGFRα | 450 ± 30 | <2-fold |
Comparison with Structural Analogs
AZD-1 and Related Derivatives
The PMC study highlights AZD-1, a 4-indolyl-2-arylaminopyrimidine, which reduces lung inflammation by 40% at 10 mg/kg . Unlike AZD-1, the subject compound lacks an indole moiety but incorporates morpholine, potentially improving metabolic stability.
Patent Compounds
Patent CA3029305A1 discloses spiro-indole-pyrimidine hybrids with tankyrase inhibition . While these compounds share a pyrimidine core, the absence of morpholine/pyrrolidine groups in the patent compounds underscores the uniqueness of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride .
Future Research Directions
Target Validation
-
Kinase Profiling: Broader screening against 300+ kinases to identify off-target effects.
-
In Vivo Efficacy: Testing in xenograft models of c-KIT-driven cancers.
Structural Optimization
-
Substitution Patterns: Introducing fluorinated groups to enhance binding affinity .
-
Prodrug Development: Masking the morpholine group to improve oral bioavailability.
Therapeutic Applications
-
Oncology: Combination studies with imatinib in resistant cancers.
-
Inflammatory Diseases: Evaluating IL-1β and COX-2 modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume